Trachyloban-18-oic acid, (4beta)-
Description
Classification and Structural Features of the Trachylobane (B13754726) Skeleton
The trachylobane skeleton is a tetracyclic diterpene framework that is biogenetically related to other diterpene families such as the kauranes, beyeranes, and atisanes. hebmu.edu.cn A key distinguishing feature of the trachylobane structure is the presence of a cyclopropane (B1198618) ring, which forms part of the intricate bridged system. hebmu.edu.cn All naturally occurring trachylobane diterpenes discovered to date belong to the ent- series, indicating a specific stereochemical configuration. hebmu.edu.cn
The general structure of the trachylobane skeleton is a pentacyclic system. hebmu.edu.cn Some researchers, following the nomenclature proposed by Rowe in 1968, have referred to this series as ent-13,16-cycloatisane. hebmu.edu.cn
Historical Context of Discovery and Early Research
The first identification of trachylobane diterpenes dates back to 1965. hebmu.edu.cn A team of researchers led by Professor G. Ourisson successfully isolated the first compounds of this type from the resin of Trachylobium verrucosum, a tropical tree found in East Africa and Madagascar. hebmu.edu.cn From this natural source, they identified trachyloban-18-ol (B13388981), trachyloban-18-oic acid, and 3α-hydroxy-trachyloban-18-oic acid. hebmu.edu.cn
A few years later, in 1970, J.S. Pyrek expanded the knowledge of this class of compounds by isolating trachyloban-19-oic acid from the common sunflower, Helianthus annuus. hebmu.edu.cnsci-hub.stresearchgate.net This discovery was significant as it identified a new source for these complex natural products within the Compositae family and introduced a new derivative to the growing list of known trachylobane diterpenes. hebmu.edu.cnsci-hub.st These initial findings paved the way for further investigations into the chemistry and biological potential of this unique class of molecules.
The Chemical Compound Trachyloban-18-oic acid, (4beta)-: Natural Occurrence and Distribution
Trachyloban-18-oic acid, (4beta)-, a pentacyclic diterpenoid, is a fascinating natural product with a unique tricyclo[3.2.1.02,7]octane ring system. Its presence has been documented across a diverse range of plant families, highlighting its significance in the study of chemical diversity and chemotaxonomy. This article delves into the botanical sources from which this compound and its related diterpenoids have been isolated.
Natural Occurrence and Distribution
The distribution of trachyloban-18-oic acid and related trachylobane diterpenoids is not uniform across the plant kingdom. These compounds have been primarily identified in specific families, suggesting distinct biosynthetic pathways and evolutionary relationships.
Botanical Sources
The following subsections detail the plant families and species known to be sources of trachyloban-18-oic acid, (4beta)- and other structurally similar diterpenoids.
The Leguminosae family, also known as Fabaceae, is a significant source of trachylobane diterpenes. The first isolation of this class of compounds was from the resin of Trachylobium verrucosum, a tropical tree native to East Africa and Madagascar. hebmu.edu.cn From this plant, researchers identified not only trachyloban-18-oic acid but also trachyloban-18-ol and 3α-hydroxy-trachyloban-18-oic acid. hebmu.edu.cncsic.es
The Compositae (Asteraceae) family, particularly the genus Helianthus, is another notable source of trachylobane diterpenoids. Helianthus annuus, the common sunflower, has been found to contain trachyloban-19-oic acid and esters of ent-kaur-16-en-19-oic acid and ent-trachyloban-19-oic acids with thujanol. hebmu.edu.cnacs.orgresearchgate.net Other species within this family, such as Viguiera bishopii, Viguiera pazensis, and Zsotephane heterophylla, have also been reported to contain various trachylobane derivatives. hebmu.edu.cncsic.es
Table 1: Trachylobane Diterpenoids in Compositae
| Botanical Source | Compound | Reference |
|---|---|---|
| Helianthus annuus | Trachyloban-19-oic acid | hebmu.edu.cn |
| Helianthus annuus | Esters of ent-trachyloban-19-oic acid | acs.org |
| Viguiera bishopii | Trachylobanic acid and its 9,11-dehydro derivative | hebmu.edu.cncsic.es |
| Viguiera pazensis | Trachylobane derivatives | csic.es |
| Zsotephane heterophylla | Trachylobanic acid | csic.es |
The Annonaceae family is a rich reservoir of diverse diterpenoids, including those with a trachylobane skeleton. researchgate.net Several species of the genus Xylopia have been identified as sources of these compounds. For instance, ent-trachyloban-18-oic acid has been isolated from Xylopia langsdorfiana. researchgate.net The stem bark of Xylopia quintasii contains 7β-acetoxy-trachyloban-18-oic acid. hebmu.edu.cnresearchgate.net Furthermore, ent-trachyloban-3β-ol has been obtained from the fruits of Xylopia aromatica. hebmu.edu.cncsic.es The trachylobane-type diterpenoids are considered chemotaxonomic markers for the Xylopia genus due to their widespread presence within it and rarity in other plants. researchgate.netresearchgate.net
Within the Labiatae (Lamiaceae) family, Sideritis canariensis has been shown to produce trachylobane diterpenoids. csic.es Specifically, 7β-acetoxy-18-hydroxy-trachylobane was isolated from this species. csic.es The genus Sideritis is known for its rich diversity of diterpenoids, including ent-kaurene (B36324), labdane (B1241275), atisene, pimarane, beyerane (B1241032), and trachylobane skeletons. researchgate.netnih.govnih.gov
The species Mitrephora alba, also belonging to the Annonaceae family, is a source of ent-trachylobane diterpenes. researchgate.net Phytochemical investigations of this plant have led to the isolation of several trachylobane-type diterpenoids. ajol.info
The Euphorbiaceae family, known for its vast array of secondary metabolites, also contributes to the list of sources for trachylobane diterpenoids. nih.govfrontiersin.org Croton macrostachys has been found to contain trachyloban-18-oic acid, along with other related compounds such as trachyloban-19-oic acid, 3α,19-dihydroxytrachylobane, and 3α,18,19-trihydroxytrachylobane. researchgate.netnih.gov The presence of these compounds has been reported in the roots of the plant. researchgate.netnih.gov
Table 2: Trachylobane Diterpenoids in Various Plant Families
| Family | Species | Compound(s) | Plant Part | Reference(s) |
|---|---|---|---|---|
| Leguminosae | Trachylobium verrucosum | Trachyloban-18-oic acid, Trachyloban-18-ol, 3α-hydroxy-trachyloban-18-oic acid | Resin | hebmu.edu.cncsic.es |
| Annonaceae | Xylopia langsdorfiana | ent-Trachyloban-18-oic acid | Not specified | researchgate.net |
| Annonaceae | Xylopia quintasii | 7β-acetoxy-trachyloban-18-oic acid | Stem bark | hebmu.edu.cnresearchgate.net |
| Annonaceae | Xylopia aromatica | ent-Trachyloban-3β-ol | Fruits | hebmu.edu.cncsic.es |
| Labiatae | Sideritis canariensis | 7β-acetoxy-18-hydroxy-trachylobane | Not specified | csic.es |
| Euphorbiaceae | Croton macrostachys | Trachyloban-18-oic acid, Trachyloban-19-oic acid, 3α,19-dihydroxytrachylobane, 3α,18,19-trihydroxytrachylobane | Roots | researchgate.netnih.govnih.gov |
Properties
CAS No. |
26263-39-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1 |
InChI Key |
VAKFOZRYGYXCLM-HBPMNPHPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Trachyloban 18 Oic Acid, 4beta
Semisynthesis from Natural Precursors (e.g., Levopimaric Acid, Abietic Acid)
The semisynthesis of trachylobane (B13754726) diterpenes often leverages more abundant, structurally related natural products as starting materials. Abietic acid, a resin acid that can be derived from levopimaric acid, serves as a key precursor in this context. researchgate.netresearchgate.net A notable approach involves the conversion of (–)-abietic acid into (+)-methyl trachyloban-18-oate. researchgate.net
This synthetic pathway constitutes a formal total synthesis. A crucial intermediate, methyl (13S)-13-hydroxyisoatisiren-18-oate, is prepared from (–)-abietic acid. researchgate.net Key transformations in this route include an allene (B1206475) photoaddition to a podocarp-8(14)-en-13-one derivative of abietic acid. researchgate.net The subsequent manipulation of functional groups and ring systems ultimately yields the target trachylobane skeleton. This semisynthetic route is significant as it provides access to the trachylobane framework from a readily available chiral pool starting material.
| Precursor | Target Compound | Key Methodologies |
| (-)-Abietic Acid | (+)-Methyl trachyloban-18-oate | Allene photoaddition, functional group manipulation |
| Levopimaric Acid | Abietic Acid | Acid-catalyzed isomerization |
Total Synthesis Approaches
Total synthesis provides a means to construct the trachylobane skeleton from simple, achiral starting molecules, offering flexibility and the potential for analogue creation.
A stereoselective total synthesis of trachyloban-19-oic acid, a closely related derivative, utilizes a vinylphosphonium bicycloannulation reaction as a key step. acs.org This method involves the reaction of α,β-cyclohexenone α′-enolates with isopropenyltriphenylphosphonium bromide to construct a tricyclo[3.2.1.02,7]octan-6-one system in a single step. researchgate.net This reaction efficiently establishes the characteristic bridged, cyclopropane-containing core of the trachylobane structure. The synthesis of trachyloban-19-oic acid from podocarpic acid has employed this powerful annulation strategy. researchgate.net
A versatile and general synthetic approach to the trachylobane carbon skeleton begins with the readily available monoterpene, (S)-(+)-carvone. researchgate.net This strategy is part of a unified approach that can also lead to biogenetically related diterpenes like beyerane (B1241032), atisane, and kaurane (B74193). researchgate.net
The synthesis hinges on two critical transformations:
Intramolecular Diels-Alder (IMDA) Reaction: This step is used to build a key portion of the polycyclic framework.
Intramolecular Diazo Ketone Cyclopropanation: The defining cyclopropane (B1198618) ring of the trachylobane system is installed via the metal-mediated addition of a carbene, generated from a diazo ketone, to a double bond within the molecule. researchgate.net
This pathway generates a common trachylobane-type intermediate that serves as a branching point for the synthesis of various other diterpene skeletons. researchgate.net
| Starting Material | Key Reactions | Target Skeleton |
| Podocarpic Acid | Vinylphosphonium Bicycloannulation | Trachyloban-19-oic acid |
| (S)-(+)-Carvone | Intramolecular Diels-Alder, Intramolecular Diazo Ketone Cyclopropanation | Trachylobane |
Chemical Modifications and Analogues Synthesis
The trachylobane skeleton is a versatile template for the synthesis of other complex diterpenes. The key trachylobane intermediate synthesized from carvone (B1668592) can be strategically modified to produce beyerane, atisane, and kaurane-type diterpenes. researchgate.net This is achieved through the regioselective reductive cleavage of the cyclopropane ring, followed by further functionalization. researchgate.net
Additionally, naturally occurring analogues such as ent-7α-hydroxytrachyloban-18-oic acid have been isolated and characterized. nih.gov The existence and study of such compounds provide insight into the structure-activity relationships of this class of diterpenes.
Regio- and Stereoselective Synthesis Methodologies
Control over regio- and stereochemistry is paramount in the synthesis of complex molecules like trachyloban-18-oic acid. The synthesis from abietic acid showcases a regio- and diastereoselective preparation of a key intermediate. researchgate.net For instance, the conversion of an endo-toluene-4-sulfonate to an exo-benzoate demonstrates precise stereochemical control during the synthesis. researchgate.net
Furthermore, the general synthetic approach starting from carvone relies on regioselective reductive cleavage of the cyclopropane ring to access different diterpene families. researchgate.net This highlights how selective reactions at specific positions of the trachylobane intermediate dictate the final product structure. The vinylphosphonium bicycloannulation approach is also noted for its stereoselectivity in establishing the core structure. acs.org
Cyclopropane Ring Opening Reactions (e.g., with Trifluoroacetic Acid, Hydrogen Chloride)
The strained cyclopropane ring within the trachylobane framework is a key site for chemical reactivity, allowing for skeletal rearrangements and the formation of other diterpene classes. The acid-catalyzed ring-opening of cyclopropanes is a well-established transformation. nih.govnih.gov Strong Brønsted acids, such as trifluoroacetic acid (TfOH), can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.gov
In the context of the unified synthetic approach from carvone, the trachylobane intermediate undergoes regioselective reductive cleavage of the cyclopropane ring. researchgate.net This specific reaction is used to convert the trachylobane skeleton into the atisane, kaurane, and beyerane frameworks. While the specific reagents for this transformation in the literature cited are part of a multi-step process, the principle aligns with general methods of cyclopropane activation. The reaction pathway, whether it proceeds via an SN1 or SN2-type mechanism, depends on the substrate and reaction conditions, ultimately dictating the stereochemical and regiochemical outcome of the ring-opened product. nih.govnih.gov
| Reaction Type | Reagents/Conditions | Outcome |
| Cyclopropane Ring Opening | Reductive Cleavage | Conversion to atisane, kaurane, beyerane skeletons researchgate.net |
| General Acid-Catalyzed Ring Opening | Trifluoroacetic Acid (TfOH), Hydrogen Chloride | Formation of functionalized, ring-opened products nih.gov |
Microbial and Biocatalytic Transformations of Trachyloban 18 Oic Acid, 4beta
Hydroxylation and Oxidation Reactions
Microbial biotransformation is an effective tool for the specific hydroxylation and oxidation of the trachylobane (B13754726) skeleton, reactions that are often challenging to achieve through conventional chemical synthesis. Fungi, in particular, possess a diverse array of enzymes, such as cytochrome P-450 monooxygenases, capable of catalyzing these regio- and stereoselective reactions.
The fungus Rhizopus arrhizus has been shown to hydroxylate ent-trachyloban-18-oic acid, leading to the formation of several hydroxylated metabolites. cgl.org.cn Similarly, when the closely related trachyloban-19-oic acid was incubated with Syncephalastrum racemosum, two different hydroxylated products were isolated. nih.govkisti.re.kr Another fungus, Mucor plumbeus, demonstrated the ability to stereoselectively hydroxylate trachyloban-19-oic acid at the C-7 position, yielding 7β-hydroxytrachyloban-19-oic acid. proceedings.science The biotransformation of trachyloban-19-oic acid by Rhizopus stolonifer also resulted in hydroxylated derivatives, specifically at the 7β and 17 positions. researchgate.net These reactions highlight the capability of filamentous fungi to introduce hydroxyl groups at various positions on the trachylobane core structure.
Further oxidation of these hydroxylated intermediates can also occur. For instance, in the biotransformation of trachyloban-19-oic acid by Syncephalastrum racemosum, one of the resulting products is formed through both oxidation and rearrangement of an initial hydroxylated derivative. nih.govkisti.re.kr
Table 1: Hydroxylation and Oxidation Products from Microbial Transformation of Trachylobane Diterpenes
| Substrate | Microorganism | Product(s) | Reference |
|---|---|---|---|
| ent-Trachyloban-18-oic acid | Rhizopus arrhizus | Hydroxylated ent-trachylobane and ent-kaurene type metabolites | cgl.org.cn |
| Trachyloban-19-oic acid | Syncephalastrum racemosum | Two hydroxylated derivatives | nih.govkisti.re.kr |
| Trachyloban-19-oic acid | Mucor plumbeus | 7β-hydroxytrachyloban-19-oic acid | proceedings.science |
| Trachyloban-19-oic acid | Rhizopus stolonifer | 7β-hydroxytrachyloban-19-oic acid and 17-hydroxytrachyloban-19-oic acid | researchgate.net |
Rearrangement Products (e.g., Rhizopene, ent-Kaurene-type compounds)
One of the most fascinating aspects of the microbial transformation of trachylobane diterpenes is the generation of rearranged skeletal structures. These rearrangements often lead to the formation of different classes of diterpenes, such as ent-kaurenes, which possess significant biological activities.
A notable example is the bioconversion of ent-trachyloban-18-oic acid by Rhizopus arrhizus. This transformation not only yielded hydroxylated products but also a novel rearranged pentacyclic compound named rhizopene. cgl.org.cn Furthermore, metabolites with an ent-kaurene (B36324) skeleton were also identified, indicating a microbial-catalyzed rearrangement of the trachylobane framework. cgl.org.cn
Similarly, the incubation of trachyloban-19-oic acid with Syncephalastrum racemosum resulted in a rearranged product alongside hydroxylated derivatives. nih.govkisti.re.kr The fungus Rhizopus stolonifer also proved capable of inducing skeletal rearrangement, converting trachyloban-19-oic acid into hydroxylated ent-kaur-11-en-19-oic acid derivatives. researchgate.net This transformation provides biosynthetic evidence for the co-occurrence of trachylobane and certain kaurene diterpenes in plants, suggesting a shared metabolic pathway that can be mimicked by fungal systems. researchgate.net
Table 2: Rearrangement Products from Microbial Transformation of Trachylobane Diterpenes
| Substrate | Microorganism | Rearrangement Product(s) | Reference |
|---|---|---|---|
| ent-Trachyloban-18-oic acid | Rhizopus arrhizus | Rhizopene, ent-Kaurene type compounds | cgl.org.cn |
| Trachyloban-19-oic acid | Syncephalastrum racemosum | One rearranged derivative | nih.govkisti.re.kr |
| Trachyloban-19-oic acid | Rhizopus stolonifer | Hydroxylated ent-kaur-11-en-19-oic acids | researchgate.net |
Enzymatic Systems Involved in Biotransformation (e.g., Rhizopus arrhizus, Syncephalastrum racemosum, Rhizopus stolonifer)
The biotransformation of Trachyloban-18-oic acid and related compounds is carried out by the enzymatic systems of various filamentous fungi. Among those identified as effective biocatalysts are Rhizopus arrhizus, Syncephalastrum racemosum, and Rhizopus stolonifer. cgl.org.cnnih.govkisti.re.krresearchgate.net These fungi belong to the order Mucorales and are known for their broad substrate specificity and diverse metabolic capabilities, including the production of primary metabolites like fumaric and lactic acids. nih.govnih.gov
The key enzymes responsible for the observed hydroxylation and oxidation reactions are believed to be cytochrome P450 monooxygenases. mdpi.com These heme-containing enzymes are capable of activating molecular oxygen and inserting one atom into a non-activated C-H bond, a reaction that is fundamental to the functionalization of diterpenes. mdpi.com The regio- and stereoselectivity of these enzymes are what dictate the position of hydroxylation on the complex three-dimensional structure of the trachylobane skeleton. The rearrangement reactions are likely catalyzed by terpene cyclases or synthases within the fungi, which can protonate the cyclopropane (B1198618) ring of the trachylobane structure, initiating a carbocation cascade that leads to the formation of new ring systems like that of ent-kaurene.
Biotechnological Applications of Bioconversion
The bioconversion of Trachyloban-18-oic acid and its analogues presents significant biotechnological potential for the generation of novel, high-value compounds. A key application lies in the development of new therapeutic agents. For example, the biotransformation of trachyloban-19-oic acid by Syncephalastrum racemosum yielded derivatives with potent inhibitory activity against acetylcholinesterase, an enzyme targeted in the symptomatic treatment of Alzheimer's disease. nih.govkisti.re.kr Notably, one of the biotransformed products exhibited an inhibitory activity significantly higher than that of the commercial drug galanthamine (B1674398). nih.gov
Furthermore, given that various trachylobane diterpenes have demonstrated biological activities such as antitumor and smooth muscle relaxant effects, their microbial transformation offers a pathway to enhance this therapeutic potential. nih.govnih.govnih.gov Biocatalysis can lead to the production of derivatives with improved potency, selectivity, or pharmacokinetic properties. This approach aligns with the principles of green chemistry, utilizing mild reaction conditions and renewable resources to create complex molecules that would be difficult or costly to produce through traditional synthetic routes.
Biological Activities and Molecular Mechanisms of Action of Trachyloban 18 Oic Acid, 4beta and Its Analogues
Modulation of Ion Channels
Studies on analogues of Trachyloban-18-oic acid have demonstrated notable effects on ion channel activity, leading to significant physiological responses such as the relaxation of smooth muscle tissue.
Potassium Channel Activation (KATP, KV, SKCa, BKCa subtypes)
The analogue ent-7α-hydroxytrachyloban-18-oic acid, also referred to as trachylobane-318, has been shown to positively modulate several subtypes of potassium (K+) channels. nih.gov This activation is a key component of its biological activity. Research indicates that the compound interacts with ATP-sensitive K+ channels (KATP), voltage-activated K+ channels (KV), and both small and big conductance calcium-activated K+ channels (SKCa and BKCa). nih.gov The positive modulation of these channels suggests a mechanism that leads to hyperpolarization of the cell membrane. nih.gov
In studies using specific K+ channel blockers, the relaxant effect of trachylobane-318 was significantly reduced, confirming the involvement of these channels. nih.gov The potency of trachylobane-318 in modulating these channel subtypes varies, as indicated by the differing pD2 values obtained in experimental assays. nih.gov
Table 1: Modulatory Potency of ent-7α-hydroxytrachyloban-18-oic acid on K+ Channel Subtypes
| K+ Channel Subtype | pD2 Value (mean ± SEM) |
|---|---|
| KATP | 3.91 ± 0.003 |
| KV | 4.00 ± 0.06 |
| SKCa | 3.45 ± 0.14 |
| BKCa | 3.80 ± 0.05 |
Data sourced from studies on guinea-pig trachea preparations. nih.gov
Tracheal Smooth Muscle Relaxation Mechanisms
The primary mechanism by which ent-7α-hydroxytrachyloban-18-oic acid induces relaxation in tracheal smooth muscle is through the positive modulation of K+ channels. nih.gov By activating KATP, KV, SKCa, and BKCa channels, the compound facilitates an efflux of K+ ions from the smooth muscle cells. nih.gov This outflow of positive ions leads to hyperpolarization of the plasma membrane. nih.gov
Membrane hyperpolarization moves the membrane potential further away from the threshold required for the opening of voltage-dependent calcium channels. This results in a decreased influx of calcium ions (Ca2+), which is a critical trigger for muscle contraction. The resulting decrease in cytosolic calcium concentration leads to the relaxation of the airway smooth muscle. nih.gov This mechanism of action suggests potential applications for trachylobane (B13754726) diterpenes in airway disorders. researchgate.net
Absence of Cyclic Nucleotide or Ca2+-Calmodulin Complex Involvement in Tracheal Relaxation
Investigations into the relaxant effects of ent-7α-hydroxytrachyloban-18-oic acid on tracheal smooth muscle have explored other potential signaling pathways. Research has shown that the Ca2+-calmodulin complex is not involved in the diterpene's mechanism of action. nih.gov The use of chlorpromazine, a calmodulin inhibitor, did not significantly alter the relaxation induced by the compound. nih.gov
Furthermore, the involvement of cyclic nucleotides, such as cAMP and cGMP, has been ruled out. Experiments using aminophylline (B1665990), a non-selective phosphodiesterase (PDE) inhibitor that increases cyclic nucleotide levels, showed that the relaxation curve of aminophylline was not modified by the presence of trachylobane-318. nih.gov This indicates that the compound does not act by inhibiting PDEs or otherwise increasing the levels of these second messengers to cause smooth muscle relaxation. nih.gov
Interaction with Apoptotic Pathways
Trachylobane diterpenes have been recognized for their cytotoxic effects against various tumor cell lines, suggesting an interaction with programmed cell death, or apoptosis. researchgate.net
Bcl-xL Protein Binding Activity
The anti-apoptotic protein Bcl-xL is a key regulator of cell survival and a target for inducing apoptosis in cancer cells. While comprehensive studies on the specific binding affinity of Trachyloban-18-oic acid, (4beta)- are limited in the available research, related trachylobane diterpenes have been reported to possess cytotoxic properties, an activity often mediated through interaction with the Bcl-2 family of proteins, which includes Bcl-xL. researchgate.net This suggests a potential, though not yet fully characterized, role in modulating apoptotic pathways.
Enzyme Inhibition Studies
The inhibitory effects of Trachyloban-18-oic acid, (4beta)- and its analogues on various enzymes have been a subject of investigation to understand their broader biological profile. Research on ent-7α-hydroxytrachyloban-18-oic acid demonstrated that it does not act as an inhibitor of phosphodiesterases (PDEs) in the context of its smooth muscle relaxant activity. nih.gov
While direct studies on Trachyloban-18-oic acid are sparse, research into structurally similar compounds provides some insight. For instance, a different diterpene, trachyloban-19-oic acid, has been biotransformed to create potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov However, it is crucial to note that these findings pertain to a structural isomer and not Trachyloban-18-oic acid itself.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has explored the potential of trachylobane diterpenes, including derivatives of trachyloban-19-oic acid, as AChE inhibitors.
In one study, the biotransformation of trachyloban-19-oic acid by the fungus Syncephalastrum racemosum yielded three derivatives. nih.gov All resulting compounds demonstrated greater inhibitory activity against AChE than the original substrate. nih.gov Notably, one of the products exhibited an IC₅₀ value of 0.06 μM, indicating an inhibitory potency approximately six times higher than that of galanthamine (B1674398) (IC₅₀ = 0.38 μM), a clinically used AChE inhibitor. nih.gov
Further investigations involving the in vitro metabolism of trachyloban-19-oic acid by Mucor plumbeus led to the isolation of two new products: 7β-hydroxytrachyloban-19-oic acid and trachyloban-19-O-β-D-glucopyranosyl ester. redalyc.orgnih.gov When tested for AChE inhibitory activity, the glycosylated derivative, trachyloban-19-O-β-D-glucopyranosyl ester, displayed the most significant effect, with an inhibition of 92.89% at a concentration of 10,000 µg/mL. redalyc.orgnih.gov This level of activity was comparable to that of the positive control, galanthamine, which showed 94.21% inhibition. redalyc.org
Structure-activity relationship studies have suggested that the presence of a carboxyl group at the C-19 position is beneficial for AChE inhibition. redalyc.org Conversion of this carboxylic acid to an alcohol derivative resulted in a significant decrease in activity. redalyc.org Conversely, the formation of an ester derivative at this position slightly enhanced the inhibitory effect compared to the parent compound. redalyc.org
Table 1: Acetylcholinesterase Inhibitory Activity of Trachyloban-19-oic Acid and its Derivatives
| Compound | Source/Modification | AChE Inhibition (%) | IC₅₀ (μM) | Reference |
| Trachyloban-19-oic acid | Natural Product | - | - | nih.govredalyc.org |
| Biotransformation product 3 (from S. racemosum) | Biotransformation | - | 0.06 | nih.gov |
| Trachyloban-19-O-β-D-glucopyranosyl ester | Biotransformation (M. plumbeus) | 92.89 | - | redalyc.orgnih.gov |
| Galanthamine (Positive Control) | - | 94.21 | 0.38 | nih.govredalyc.org |
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition (In-silico studies)
Currently, there is no publicly available research data specifically detailing the in-silico inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) by Trachyloban-18-oic acid, (4beta)- or its analogues.
Cytotoxic Effects on Cancer Cell Lines
Trachylobane diterpenes have demonstrated cytotoxic activity against a variety of cancer cell lines. nih.govresearchgate.net These compounds have been shown to induce cell death and inhibit the proliferation of both hematological and solid tumors.
Studies have reported the cytotoxic effects of trachylobane diterpenes on human leukemia cell lines. For instance, some daphnane-type diterpenoids have shown cytotoxic activity against HL-60 (human promyelocytic leukemia) and K562 (human erythroleukemia) cells, with IC₅₀ values ranging from 5.31 to 21.46 μM. mdpi.com Furthermore, a hydroethanolic extract of Sesbania sesban, which contains various compounds including triterpenoids, exhibited cytotoxic activity against the K562 cell line. researchgate.net
The cytotoxic potential of trachylobane diterpenes extends to various carcinoma cell lines. For example, the diterpene ent-trachyloban-3-ol has been reported to possess cytotoxic activity against HeLa (cervical cancer) cells. researchgate.net Extracts from plants containing trachylobane-type compounds have also shown activity against a panel of cancer cell lines. For instance, a methanolic extract of Echinops giganteus displayed cytotoxic activity against prostate cancer (Mia PaCa₂) and leukemia cells. nih.gov Additionally, a fraction from Piper cubeba extract exhibited cytotoxic effects against MCF-7 (breast cancer) cells, which appeared to be mediated through the induction of apoptosis. scienceopen.com Trabectedin, an alkylating agent, has demonstrated high cytotoxicity in adrenocortical carcinoma (ACC) cell lines, including NCI-H295R, at sub-nanomolar concentrations. nih.gov
Table 2: Cytotoxic Activity of Trachylobane Diterpenes and Related Compounds on Various Cancer Cell Lines
| Compound/Extract | Cell Line | Activity | IC₅₀ (μM) | Reference |
| Daphnane-type diterpenoids | HL-60 | Cytotoxic | 5.31 - 21.46 | mdpi.com |
| Daphnane-type diterpenoids | K562 | Cytotoxic | 5.31 - 21.46 | mdpi.com |
| Sesbania sesban extract | K562 | Cytotoxic | - | researchgate.net |
| ent-trachyloban-3-ol | HeLa | Cytotoxic | - | researchgate.net |
| Echinops giganteus extract | Mia PaCa₂ | Cytotoxic | - | nih.gov |
| Piper cubeba extract fraction | MCF-7 | Cytotoxic (apoptosis induction) | - | scienceopen.com |
| Trabectedin | NCI-H295R | Cytotoxic | Sub-nanomolar | nih.gov |
In contrast to their effects on cancer cells, some studies have investigated the cytotoxicity of these compounds on non-cancerous cell lines like fibroblasts. For instance, a fraction of Piper cubeba extract showed lower toxicity against normal fibroblast cells (L929) compared to its effect on breast cancer cell lines. scienceopen.com This suggests a degree of selectivity in the cytotoxic action of certain trachylobane-related compounds.
Other Reported Activities of Trachylobane Diterpenes (e.g., Antimicrobial, Antituberculosis, Vasorelaxant)
Beyond their neuroprotective and anticancer potential, trachylobane diterpenes have been credited with a range of other biological activities.
Antimicrobial Activity: Diterpenes and diterpenoids are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov They have shown activity against Gram-positive bacteria. mdpi.com The proposed mechanism for some of these compounds involves their ability to disrupt or cross bacterial cell membranes. mdpi.com Specific diterpenoids isolated from soft coral Lemnalia bournei have demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 4 to 64 µg/mL. mdpi.com
Antituberculosis Activity: Several trachylobane diterpenes have been evaluated for their activity against Mycobacterium tuberculosis. Diterpenes isolated from the African plant Psiadia punctulata exhibited activity comparable to the second-line tuberculosis drug, cycloserine. nih.gov Additionally, trachylobane derivatives from the liverwort Jungermannia exsertifolia subsp. cordifolia showed noticeable activity against virulent Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations ranging from 61-24 µg/mL. nih.gov
Vasorelaxant Activity: Certain trachylobane diterpenes have been shown to possess vasorelaxant properties. researchgate.netacs.orgnih.gov They have been observed to induce relaxation in KCl-induced contractions of rat aorta at low micromolar concentrations. acs.orgnih.gov Structure-activity relationship studies suggest that the presence of a carbonyl group at specific positions, such as C-3 or C-14, is important for this activity. acs.orgnih.gov The vasorelaxant effect of some of these diterpenes is associated with the blockade of L-type voltage-operated calcium channels. nih.gov Furthermore, ent-7α-hydroxytrachyloban-18-oic acid has been found to relax guinea-pig trachea, likely through the positive modulation of K+ channels. nih.gov
Table 3: Other Reported Biological Activities of Trachylobane Diterpenes
| Activity | Organism/System | Key Findings | Reference |
| Antimicrobial | Gram-positive bacteria (S. aureus, B. subtilis) | Disruption of bacterial cell membranes. MICs 4-64 µg/mL. | mdpi.commdpi.com |
| Antituberculosis | Mycobacterium tuberculosis | Activity comparable to cycloserine. MICs 24-61 µg/mL. | nih.govnih.gov |
| Vasorelaxant | Rat aorta, Guinea-pig trachea | Relaxation of smooth muscle, blockade of calcium channels, modulation of potassium channels. | nih.govacs.orgnih.govnih.gov |
Structure Activity Relationship Sar Studies of Trachyloban 18 Oic Acid, 4beta Derivatives
Influence of Functional Groups on Biological Activity
The biological profile of trachylobane (B13754726) diterpenes is highly dependent on the nature and position of functional groups attached to the core scaffold. Studies have shown that modifications at various carbon atoms can significantly modulate the cytotoxic and vasorelaxant properties of these compounds.
For instance, research on the vasorelaxant effects of trachylobane diterpenes has revealed the critical role of oxygenated functional groups. A comparative study of several natural and synthetic trachylobanes demonstrated that the presence of a carbonyl group at C-14, in conjunction with a hydroxyl or ketone function at C-15, is a key determinant for vasorelaxant activity. nih.govresearchgate.netacs.org Similarly, a carbonyl group at C-3 paired with a hydroxymethyl group can also confer potent vasorelaxant properties. nih.govresearchgate.netacs.org
In the context of cytotoxicity, the functional groups at C-3 and C-18 of the trachylobane skeleton appear to be particularly important. Bioassay-guided fractionation of plant extracts has led to the isolation of several cytotoxic ent-trachylobane diterpenes. For example, ent-3β-hydroxytrachyloban-18-oic acid, ent-3β-hydroxytrachyloban-18-al, and methyl ent-3β-hydroxytrachyloban-18-oate have all exhibited moderate cytotoxicity against certain human cancer cell lines. researchgate.net The presence of a hydroxyl group at the C-3 position and an oxygen-containing function (carboxylic acid, aldehyde, or ester) at the C-18 position seems to be a common feature among these moderately active compounds. researchgate.net
Furthermore, the introduction of an acetoxy group at C-7, as seen in ent-7α-acetoxytrachyloban-18-oic acid, has been associated with significant antitumor activity both in vitro and in vivo. nih.govnih.gov This suggests that functionalization of the C-ring of the trachylobane nucleus can also profoundly influence its biological effects. The following table summarizes the influence of key functional groups on the biological activity of selected trachylobane derivatives.
| Compound | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|
| ent-3β-hydroxytrachyloban-18-oic acid | C-3 hydroxyl, C-18 carboxylic acid | Moderate cytotoxicity | researchgate.net |
| ent-3β-hydroxytrachyloban-18-al | C-3 hydroxyl, C-18 aldehyde | Moderate cytotoxicity | researchgate.net |
| methyl ent-3β-hydroxytrachyloban-18-oate | C-3 hydroxyl, C-18 methyl ester | Moderate cytotoxicity | researchgate.net |
| ent-7α-acetoxytrachyloban-18-oic acid | C-7 acetoxy, C-18 carboxylic acid | Antitumor | nih.govnih.gov |
| Trachylobane with C-14 carbonyl and C-15 hydroxyl/ketone | C-14 carbonyl, C-15 hydroxyl or ketone | Vasorelaxant | nih.govresearchgate.netacs.org |
| Trachylobane with C-3 carbonyl and hydroxymethyl group | C-3 carbonyl, hydroxymethyl | Vasorelaxant | nih.govresearchgate.netacs.org |
Stereochemical Considerations in Activity Modulation
The complex, three-dimensional architecture of the trachylobane skeleton presents numerous stereocenters, and their configuration can play a crucial role in modulating biological activity. A significant finding in the SAR of trachylobane diterpenes is that all naturally occurring derivatives isolated to date belong to the ent stereochemical series. scispace.comhebmu.edu.cn This suggests a high degree of stereoselectivity in their biosynthesis.
A defining feature of the trachylobane skeleton is the C13-C16 cyclopropane (B1198618) ring. Research into the vasorelaxant effects of these compounds has shown that the cleavage of this bond does not lead to a significant loss of activity. nih.govresearchgate.netacs.org This implies that the rigid, pentacyclic structure conferred by the cyclopropane ring, while characteristic of this class of diterpenes, may not be an absolute requirement for their vasorelaxant properties.
The following table highlights key stereochemical aspects and their impact on the biological activity of trachylobane derivatives.
| Stereochemical Feature | Observation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Absolute Configuration | All known natural trachylobanes are of the ent series. | The absolute configuration does not appear to have a marked effect on vasorelaxant activity. | nih.govresearchgate.netacs.orgscispace.comhebmu.edu.cn |
| C13-C16 Cyclopropane Ring | Cleavage of this bond has been studied. | Does not significantly affect vasorelaxant activity. | nih.govresearchgate.netacs.org |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
In recent years, computational methods have become increasingly valuable tools for elucidating the SAR of natural products. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the potential molecular targets and binding interactions of bioactive compounds, thereby guiding further synthetic and biological studies.
While specific molecular docking studies on Trachyloban-18-oic acid, (4β)- are not extensively reported, the application of these methods to other trachylobane diterpenes demonstrates their utility in this chemical space. For instance, molecular docking and dynamic simulations have been employed to investigate the interaction between a cytotoxic trachylobane diterpene and Heat Shock Protein 70 (Hsp70), revealing robust interactions with key residues of the protein. researchgate.net This type of computational analysis can help to identify the specific amino acids involved in binding and to rationalize the observed biological activity.
The general approach for such studies involves:
Target Identification: A potential protein target is identified based on the biological activity of the compound.
Ligand and Receptor Preparation: The 3D structures of the trachylobane derivative (ligand) and the target protein (receptor) are prepared for docking.
Molecular Docking: The ligand is computationally placed into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the most favorable binding modes are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The insights gained from these computational models can facilitate the rational design of new derivatives with improved activity and selectivity. For example, by understanding the key interactions between a trachylobane derivative and its target, medicinal chemists can design modifications to the trachylobane scaffold that enhance these interactions, potentially leading to more potent compounds.
Analytical Methodologies for Isolation and Characterization of Trachyloban 18 Oic Acid, 4beta
Chromatographic Separation Techniques
The initial step in obtaining pure Trachyloban-18-oic acid, (4beta)- from a crude plant extract involves one or more chromatographic separation techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column chromatography is a fundamental technique used for the large-scale separation of compounds from a crude extract. In the case of trachylobane (B13754726) diterpenes, a typical workflow involves the extraction of the plant material with a solvent such as ethanol. nih.gov The resulting crude extract is then often subjected to fractionation using solvents of increasing polarity. For instance, a hexane (B92381) fraction might be further purified by column chromatography. nih.gov The choice of stationary phase is critical, with silica (B1680970) gel being a common option for the separation of moderately polar compounds like diterpene acids.
A gradient elution system is frequently employed, where the polarity of the mobile phase is gradually increased. This can be achieved by starting with a non-polar solvent like hexane and progressively adding a more polar solvent such as ethyl acetate. nih.gov Fractions are collected and monitored by a simpler technique, such as Thin Layer Chromatography (TLC), to identify those containing the compound of interest.
Preparative Thin Layer Chromatography (pTLC) can be used as a subsequent purification step for fractions that contain a mixture of closely related compounds. nih.gov In pTLC, the sample is applied as a band to a thicker layer of adsorbent, and after development, the band corresponding to the desired compound is scraped off and the compound is eluted with a suitable solvent. For example, a mobile phase of ethyl acetate-hexane (9:1) has been used to purify trachylobane diterpenes. nih.gov
Table 1: Representative Chromatographic Conditions for Trachylobane Diterpene Isolation
| Parameter | Column Chromatography | Preparative Thin Layer Chromatography (pTLC) |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | Hexane with increasing amounts of Ethyl Acetate | Ethyl Acetate-Hexane (e.g., 9:1 v/v) |
| Detection | Thin Layer Chromatography (TLC) of collected fractions | UV light (if applicable) or staining reagents |
Spectroscopic Identification
Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR provides information about the number of different types of carbon atoms in the molecule.
The identification of related trachylobane diterpenes has been confirmed using ¹H and ¹³C NMR data. nih.gov
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. The structure of ent-3β-hydroxy-16-kauren-19-oic acid, a related diterpene, has been determined using X-ray crystallography, highlighting the utility of this technique for complex natural products.
Table 2: Spectroscopic Data for a Representative Trachylobane Diterpene
| Technique | Information Obtained |
| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values for each proton. |
| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom. |
| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, and absolute configuration. |
Purity Assessment Methodologies
Ensuring the purity of an isolated compound is crucial for its subsequent use in biological assays or as a reference standard.
The purity of isolated trachylobane diterpenes has been reported to be ≥ 98.0%. nih.gov While the specific method for this determination is not always detailed in the literature, a combination of chromatographic and spectroscopic techniques is typically used.
High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity. A sharp, symmetrical peak for the compound of interest, with the absence of significant impurity peaks when monitored at various wavelengths, is indicative of high purity. The peak area percentage is often used to quantify the purity level.
NMR Spectroscopy can also be used for purity assessment. The absence of signals from impurities in the ¹H NMR spectrum is a good indicator of purity. Furthermore, quantitative NMR (qNMR) can be used to determine the exact purity of a sample by comparing the integral of a signal from the analyte with that of a certified reference standard.
Table 3: Common Methodologies for Purity Assessment
| Method | Principle | Outcome |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase under high pressure. | Purity expressed as a percentage of the main peak area relative to the total peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of signals from atomic nuclei in a magnetic field. | Absence of impurity signals in the spectrum indicates high purity. Quantitative NMR (qNMR) provides a precise purity value. |
Future Research Directions and Therapeutic Potential
Elucidation of Novel Biological Targets and Pathways
The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific biological targets and its modulation of cellular pathways. For Trachyloban-18-oic acid, (4beta)-, and its analogues, preliminary studies have opened the door to a deeper exploration of their molecular mechanisms.
Initial research has indicated that ent-trachyloban-18-oic acid exhibits weak binding activity to the anti-apoptotic protein Bcl-xL, a key regulator of programmed cell death. This interaction, though modest, suggests that the trachylobane (B13754726) scaffold could serve as a starting point for the development of novel modulators of the Bcl-2 family of proteins, which are critical in cancer and other diseases characterized by aberrant apoptosis. nih.govnih.gov Future studies should aim to elucidate the precise binding site and the conformational changes induced in Bcl-xL upon interaction with trachylobane derivatives.
Furthermore, studies on the closely related analogue, ent-7α-hydroxytrachyloban-18-oic acid, have revealed its ability to induce smooth muscle relaxation by modulating potassium (K+) and calcium (Ca2+) channels. nih.gov Specifically, this analogue has been shown to positively modulate various K+ channel subtypes, including KATP, KV, and SKCa, while also blocking voltage-dependent Ca2+ channels. nih.gov This suggests that Trachyloban-18-oic acid, (4beta)- itself, or its derivatives, may target ion channels, a class of proteins integral to a multitude of physiological processes. Future research should investigate the direct interaction of Trachyloban-18-oic acid, (4beta)- with these and other ion channels to identify novel therapeutic applications, for instance in cardiovascular or respiratory diseases. The broad spectrum of biological activities observed in the related kaurane (B74193) diterpenes, such as anti-inflammatory, antimicrobial, and cytotoxic effects, further underscores the potential for discovering a wide range of biological targets for the trachylobane class of compounds. nih.govresearchgate.netresearchgate.net
Development of Trachylobane-Based Chemical Probes
To unravel the complex biology of Trachyloban-18-oic acid, (4beta)-, the development of chemical probes is an indispensable research direction. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular or in vivo context. nih.gov
The synthesis of probes based on the trachylobane scaffold would be a significant advancement. These probes could incorporate various functionalities, such as:
Affinity tags: A biotin (B1667282) or other affinity handle could be appended to the trachylobane structure. This would allow for the isolation of protein targets through affinity purification techniques, a process often referred to as "target fishing."
Photoaffinity labels: The incorporation of a photoreactive group, such as a diazirine or an aryl azide, would enable the creation of photoaffinity probes. mdpi.comnih.gov Upon photoactivation, these probes can form a covalent bond with their binding partners, allowing for the irreversible labeling and subsequent identification of target proteins.
Fluorescent tags: The attachment of a fluorophore would permit the visualization of the subcellular localization of the compound and its targets using advanced microscopy techniques.
The development of such probes would be instrumental in definitively identifying the direct binding partners of Trachyloban-18-oic acid, (4beta)- and validating the targets suggested by initial screening and analogue studies. nih.gov This, in turn, would provide a clearer understanding of its mechanism of action and pave the way for more targeted therapeutic strategies.
Advanced Synthetic Strategies for Complex Analogues
The structural complexity of Trachyloban-18-oic acid, (4beta)- presents both a challenge and an opportunity for synthetic chemists. The development of advanced synthetic strategies is crucial for producing the parent compound in sufficient quantities for biological evaluation and for generating a diverse library of analogues to explore structure-activity relationships (SAR).
Recent advances in total synthesis have demonstrated the feasibility of constructing the intricate pentacyclic core of trachylobane diterpenes. These synthetic routes provide access to not only the natural product but also to non-natural analogues with modified stereochemistry or substitution patterns.
In addition to de novo synthesis, semi-synthetic approaches starting from more abundant natural products can be employed. A particularly promising strategy is biotransformation, where microorganisms are used to introduce chemical modifications to the trachylobane skeleton. For instance, the biotransformation of ent-trachyloban-18-oic acid by the fungus Rhizopus arrhizus has been shown to yield novel hydroxylated and rearranged metabolites. This approach leverages the enzymatic machinery of microbes to perform selective oxidations and rearrangements that can be difficult to achieve through traditional chemical methods.
The combination of total synthesis, semi-synthesis, and biotransformation will be essential for creating a wide array of complex analogues of Trachyloban-18-oic acid, (4beta)-. These analogues can then be systematically evaluated to identify key structural features responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Applications in Chemical Biology Research
The unique structure and biological activity of Trachyloban-18-oic acid, (4beta)- position it as a valuable tool for chemical biology research. Chemical biology utilizes small molecules to perturb and study biological systems, providing insights into complex cellular processes that are often difficult to obtain through genetic approaches alone. northwestern.edu
Once potent and selective analogues of Trachyloban-18-oic acid, (4beta)- are developed, they can be employed to:
Probe Protein Function: By selectively inhibiting or activating a specific protein target, these compounds can be used to dissect its role in various signaling pathways and cellular functions. For example, if a trachylobane analogue is found to be a potent and selective modulator of a particular ion channel, it could be used to study the physiological consequences of that channel's activity in different cell types and tissues. nih.gov
Investigate Disease Mechanisms: In disease models, these compounds can help to elucidate the role of their target proteins in the pathophysiology of the disease. For instance, a trachylobane-based modulator of Bcl-xL could be used to investigate the intricate mechanisms of apoptosis evasion in cancer cells. nih.govnih.gov
Identify Novel Therapeutic Targets: The phenotypic effects observed upon treatment with a trachylobane analogue can sometimes point towards previously unknown therapeutic targets. A comprehensive analysis of the cellular response to these compounds can uncover novel connections between proteins and disease states.
Q & A
Q. What are the primary natural sources of trachyloban-18-oic acid (4β), and what methodological approaches are recommended for its isolation?
Trachyloban-18-oic acid (4β) is primarily isolated from Croton species, such as C. macrostachys and C. zambesicus. Key steps include:
- Extraction : Use polar solvents (e.g., methanol or ethanol) for crude extraction of plant material.
- Chromatographic separation : Combine column chromatography (silica gel) with preparative HPLC to purify diterpenoid fractions.
- Characterization : Validate purity via TLC and NMR spectroscopy. For known compounds, cross-reference spectral data with literature .
- Supporting data : Include mass spectrometry (HR-MS) for molecular formula confirmation and optical rotation for stereochemical consistency .
Q. How can researchers ensure reproducibility in pharmacological assays for trachyloban-18-oic acid (4β)?
Reproducibility requires:
- Standardized protocols : Use established assays (e.g., DPPH radical scavenging for antioxidant activity) with positive controls (e.g., ascorbic acid).
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values, as demonstrated in antiproliferative studies .
- Biological replicates : Perform assays in triplicate and report mean ± standard deviation.
- Negative controls : Include solvent-only groups to rule out interference from extraction residues .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in trachyloban-18-oic acid derivatives?
- 1D/2D NMR : Assign stereochemistry at C-4β using NOESY correlations and coupling constants (e.g., axial vs. equatorial proton orientations).
- X-ray crystallography : Resolve absolute configuration for novel derivatives, especially hydroxylated analogs (e.g., 3α,19-dihydroxy trachylobane) .
- Comparative analysis : Cross-validate data with structurally related diterpenes from the Croton genus .
Advanced Research Questions
Q. How can contradictory bioactivity data for trachyloban-18-oic acid (4β) across studies be systematically analyzed?
Contradictions often arise from:
- Source variability : Differences in plant chemotypes or extraction methods (e.g., seasonal variations in metabolite profiles).
- Assay conditions : Compare solvent systems (e.g., DMSO vs. ethanol) and cell lines (e.g., cancer vs. normal cells).
- Statistical rigor : Apply meta-analysis frameworks to aggregate data from independent studies, adjusting for heterogeneity via random-effects models .
05 文献检索Literature search for meta-analysis02:58
Example: Antioxidant IC₅₀ values for 7β-acetoxy trachyloban-18-oic acid (7.75 mg/mL) may differ from other derivatives due to acetyl group effects on radical scavenging .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of trachyloban-18-oic acid analogs?
- Functional group modification : Synthesize derivatives (e.g., esterification at C-18 or hydroxylation at C-7β) and compare bioactivities.
- Molecular docking : Screen analogs against target proteins (e.g., antioxidant enzymes or cancer biomarkers) using AutoDock Vina.
- QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with observed activities .
Q. How can the ferrous iron chelation mechanism of trachyloban-18-oic acid (4β) be mechanistically validated?
- Spectrophotometric titration : Monitor UV-Vis absorption shifts upon Fe²⁺ addition (e.g., bathochromic shifts indicative of ligand-metal complexes).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Computational studies : Use density functional theory (DFT) to model electron donation from carboxylate groups to Fe²⁺ .
Methodological Considerations
Q. What are the best practices for reporting trachyloban-18-oic acid (4β) research in peer-reviewed journals?
- Data transparency : Deposit raw spectral data in repositories (e.g., Zenodo) and cite them in supplementary materials.
- Reproducibility : Provide step-by-step protocols for isolation and bioassays, adhering to guidelines like the Beilstein Journal’s experimental section standards .
- Ethical compliance : Disclose conflicts of interest and confirm compliance with biological safety regulations for plant-derived compounds .
Q. How should researchers address gaps in the existing literature on trachyloban-18-oic acid (4β)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
